8-(1H-benzimidazol-2-yl)quinoline
Description
Contextualization of Benzimidazole (B57391) and Quinoline (B57606) Scaffolds in Advanced Organic and Inorganic Chemistry
Benzimidazole and quinoline are prominent heterocyclic structures, each with a rich history of application in various chemical disciplines. researchgate.net
Benzimidazole , a bicyclic compound composed of fused benzene (B151609) and imidazole (B134444) rings, is a crucial structural motif in a plethora of biologically active molecules. researchgate.net Its derivatives are known to exhibit a wide range of pharmacological activities. sci-hub.seresearchgate.net In materials science, the benzimidazole core is valued for its thermal stability, and its proton-donating and -accepting capabilities make it a valuable component in the design of proton conductors and sensors.
Quinoline , a bicyclic heterocycle consisting of a benzene ring fused to a pyridine (B92270) ring, is another scaffold of immense importance. researchgate.netdoi.org Quinoline and its derivatives are renowned for their diverse biological activities. nih.govnih.gov In the realm of inorganic and materials chemistry, the quinoline moiety, particularly the 8-substituted variants like 8-hydroxyquinoline (B1678124), is a classic chelating agent for a wide array of metal ions. nih.govrroij.com This chelation often leads to the formation of stable and often highly fluorescent metal complexes, a property extensively utilized in the development of chemical sensors and organic light-emitting diodes (OLEDs). rroij.compolyu.edu.hk
The individual and combined attributes of these two scaffolds are summarized in the table below:
| Scaffold | Key Properties | Notable Applications |
| Benzimidazole | Biological activity, thermal stability, proton donor/acceptor | Medicinal chemistry, materials science (proton conductors, sensors) researchgate.net |
| Quinoline | Biological activity, metal chelation, fluorescence | Medicinal chemistry, chemical sensors, OLEDs doi.orgnih.govrroij.compolyu.edu.hk |
Rationale for Investigating the Hybrid 8-(1H-benzimidazol-2-yl)quinoline Structure
The rationale for covalently linking the benzimidazole and quinoline scaffolds to form this compound is rooted in the principle of molecular hybridization. This strategy aims to create a new chemical entity with enhanced or entirely new properties that surpass those of the individual components. sci-hub.seresearchgate.net
The primary motivations for investigating this hybrid structure include:
Enhanced Chelating Ability: The strategic placement of the benzimidazole group at the 8-position of the quinoline ring creates a potent N,N-bidentate chelating ligand. This arrangement is ideal for coordinating with a variety of metal ions, forming stable complexes with potentially unique photophysical and electrochemical properties.
Modulation of Electronic Properties: The fusion of the electron-rich benzimidazole system with the quinoline core allows for the fine-tuning of the molecule's electronic landscape. This can influence its absorption and emission characteristics, making it a promising candidate for fluorescent sensors and optoelectronic materials.
Development of Multifunctional Materials: By combining the biological potential of the benzimidazole moiety with the sensing and luminescent capabilities of the 8-substituted quinoline, researchers aim to develop multifunctional agents.
Overview of Key Academic Research Trajectories for the Chemical Compound
Research into this compound and its derivatives is actively being pursued along several key trajectories:
Synthesis and Characterization: A significant portion of the research focuses on the efficient synthesis of this compound and its substituted analogues. nih.govmdpi.com This includes the development of novel synthetic methodologies and the thorough characterization of the resulting compounds using techniques such as NMR, mass spectrometry, and single-crystal X-ray diffraction. mdpi.comresearchgate.net
Coordination Chemistry and Metal Complexes: The strong chelating nature of this compound has spurred extensive investigation into its coordination behavior with various metal ions, particularly transition metals like zinc(II). researchgate.netrsc.org Researchers are synthesizing and characterizing these metal complexes to understand their structural, electronic, and photoluminescent properties. researchgate.net
Fluorescent Chemosensors: A major application driving the research is the development of fluorescent chemosensors. The quinoline-benzimidazole conjugate has shown promise in the selective detection of metal ions like Zn(II) through a "turn-on" fluorescence response. rsc.orgnih.gov This is often attributed to the inhibition of photoinduced electron transfer (PET) upon metal ion binding. rsc.org
Materials for Optoelectronics: The luminescent properties of both the free ligand and its metal complexes make them attractive candidates for use in organic light-emitting diodes (OLEDs). Research in this area explores the relationship between molecular structure and electroluminescent performance.
Development of Bioactive Agents: Leveraging the established pharmacological importance of both parent scaffolds, some studies are exploring the potential of this compound derivatives as antimicrobial or other bioactive agents. nih.govresearchgate.net
The following table provides a summary of the primary research areas for this compound:
| Research Area | Focus | Key Findings and Applications |
| Synthesis and Characterization | Efficient synthetic routes and structural analysis. nih.govmdpi.com | Foundation for all other research trajectories. |
| Coordination Chemistry | Study of metal complex formation. researchgate.netrsc.org | Creation of new materials with tailored properties. |
| Fluorescent Chemosensors | Selective detection of ions and molecules. rsc.orgnih.gov | Development of sensitive and selective analytical tools. |
| Optoelectronics | Application in light-emitting devices. | Potential for next-generation displays and lighting. |
| Bioactive Agents | Exploration of pharmacological properties. nih.govresearchgate.net | Discovery of new therapeutic leads. |
Structure
3D Structure
Properties
Molecular Formula |
C16H11N3 |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
8-(1H-benzimidazol-2-yl)quinoline |
InChI |
InChI=1S/C16H11N3/c1-2-9-14-13(8-1)18-16(19-14)12-7-3-5-11-6-4-10-17-15(11)12/h1-10H,(H,18,19) |
InChI Key |
MSBBVISJVVAALS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of 8 1h Benzimidazol 2 Yl Quinoline
Novel Synthetic Routes to the 8-(1H-benzimidazol-2-yl)quinoline Core Structure
The construction of the this compound framework typically involves the condensation of a quinoline-based carboxylic acid or its derivative with a phenylenediamine. A common approach involves the reaction of quinoline-8-carboxylic acid with o-phenylenediamine (B120857). However, research has also explored alternative pathways, including the reaction of 8-hydroxy-quinoline with 1,2-phenylenediamine in methanol (B129727) to form related structures. nih.gov
The primary reaction for forming the benzimidazole (B57391) ring attached to the quinoline (B57606) moiety is a condensation reaction. This process generally involves the reaction of an ortho-disubstituted benzene (B151609) ring, such as 1,2-phenylenediamine, with a carboxylic acid or aldehyde. In the context of this compound synthesis, quinoline-8-carboxaldehyde or a derivative reacts with 1,2-phenylenediamine. The mechanism proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization through the loss of water to yield the stable benzimidazole ring.
Studies on related quinoline-benzimidazole hybrids have detailed multi-step reaction pathways. For instance, a four-step synthesis has been described involving an initial N-acylation of 8-aminoquinoline (B160924), followed by N-alkylation of the benzimidazole moiety, quaternization, and finally a cycloaddition reaction to yield complex hybrid structures. nih.gov Mechanistic investigations into related 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one derivatives have also been conducted to understand their formation and subsequent biological activity. nih.gov
Catalytic methods, particularly palladium-catalyzed cross-coupling reactions, are instrumental in the synthesis and functionalization of the quinoline scaffold, which can then be used to build the final this compound structure. The Suzuki reaction is a prominent example, used for creating carbon-carbon bonds to functionalize the quinoline ring. usd.edu
For instance, the synthesis of substituted quinolines can be achieved via a Suzuki reaction between a vinyl trifluoroborate and a bromoquinoline, such as 4-bromo-2,8-bis(trifluoromethyl)quinoline. nih.gov This highlights a pathway where the quinoline core is first functionalized before the benzimidazole moiety is introduced.
Researchers have developed various phosphine-free palladium catalysts for these transformations to enhance efficiency and reduce cost. nih.gov One such catalyst, Pd(quinoline-8-carboxylate)2, has proven effective for Suzuki reactions involving unactivated aryl bromides. nih.gov Theoretical analyses of catalysts like (8-(dimesitylboryl)quinoline)palladium(0) have been performed to understand the mechanics of Suzuki coupling, including the oxidative addition process. usd.eduusd.edu
Table 1: Catalytic Systems for Quinoline Functionalization
| Catalyst System | Reaction Type | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Pd(quinoline-8-carboxylate)2 | Suzuki & Heck | Aryl bromides | Low-priced, phosphine-free, high turnover numbers | nih.gov |
| (8-(dimesitylboryl)quinoline)palladium(0) | Suzuki Coupling | Aryl halides, Phenylboronic acids | Based on a frustrated Lewis pair ligand | usd.eduusd.edu |
| Pd-catalyzed couplings | Suzuki, Sonogashira, Stille | 3-Iodoquinoline-8-carboxamide | Introduces diversity in the final synthetic step | acs.org |
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like quinolines and benzimidazoles to minimize environmental impact. rasayanjournal.co.injocpr.comnih.gov These approaches focus on using less hazardous reagents, employing environmentally benign solvents like water, and utilizing energy-efficient methods such as microwave irradiation. rasayanjournal.co.innih.gov
For the synthesis of benzimidazole derivatives, methods using microwave irradiation with readily available and inexpensive reagents like aldehydes and 1,2-phenylenediamines have been developed. rasayanjournal.co.in Similarly, solvent-free and catalyst-free conditions have been explored for quinoline synthesis, providing an eco-friendly alternative to classical methods like the Skraup or Friedlander syntheses. jocpr.com The development of heterogeneous, magnetically recoverable nanocatalysts for Suzuki reactions in aqueous media further exemplifies the move towards more sustainable chemical production. nih.gov
Functionalization and Derivatization Strategies for this compound
Functionalizing the this compound skeleton is crucial for tuning its physicochemical properties for various research applications. Derivatization can occur on either the quinoline or the benzimidazole ring system.
Regioselectivity is a key consideration in the modification of the this compound molecule, which has multiple potential reaction sites. nih.gov Palladium-catalyzed coupling reactions allow for the selective functionalization of specific positions. For example, using 2,8-dibromoquinoline (B1372101) as a starting material, selective Pd-catalyzed couplings can introduce substituents at the 2-position. acs.org Subsequent lithium-bromine exchange can then be used to functionalize the 8-position. acs.org
The nature and position of substituents can significantly influence the reactivity and properties of the final compound. In the synthesis of 8-[(1H-benzo[d]imidazol-2-yl)methoxy] quinoline derivatives, the introduction of electron-withdrawing groups, such as bromo groups at the 5th and 7th positions of the quinoline ring, was found to enhance the bioactivity of the molecules. researchgate.net This highlights the importance of structure-activity relationship (SAR) studies in guiding the synthesis of new derivatives. The synthesis of 3-(1H-Benzimidazol-2-yl)-2-chloro-8-methyl-quinoline is another example of a specific, regioselectively substituted derivative. nih.gov
The synthesis of analogs of this compound is driven by the search for compounds with specific properties. For example, derivatives of 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one have been synthesized and evaluated as potential antitumor agents. nih.gov These synthetic efforts often involve creating a library of compounds with varied substituents to explore their structure-activity relationships.
The preparation of precursors is also a critical step in many synthetic strategies. nih.gov For instance, 8-aminoquinoline can be converted into 8-iodoquinoline, which then serves as a precursor for introducing other functional groups via reactions like lithiation followed by quenching with an electrophile. usd.edu Similarly, 8-hydroxyquinoline (B1678124) is a versatile precursor that can be used to synthesize a variety of derivatives. nih.govrsc.org The synthesis of quinoline-benzimidazole hybrids has been achieved through a multi-step process starting from 8-aminoquinoline, leading to the formation of key intermediates that can be further modified. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Quinoline-8-carboxylic acid |
| o-phenylenediamine |
| 1,2-phenylenediamine |
| 8-hydroxy-quinoline |
| Bis{2-[1-(8-hydroxy-2-quinolylmethyl)-1H-benzimidazol-2-yl]quinolin-8-ol} |
| Quinoline-8-carboxaldehyde |
| 8-aminoquinoline |
| 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one |
| 4-bromo-2,8-bis(trifluoromethyl)quinoline |
| Pd(quinoline-8-carboxylate)2 |
| (8-(dimesitylboryl)quinoline)palladium(0) |
| 3-Iodoquinoline-8-carboxamide |
| 2,8-dibromoquinoline |
| 8-[(1H-benzo[d]imidazol-2-yl)methoxy] quinoline |
| 3-(1H-Benzimidazol-2-yl)-2-chloro-8-methyl-quinoline |
Multi-component Reactions and Convergent Synthesis Approaches
The quest for efficient and atom-economical synthetic routes to complex heterocyclic scaffolds like this compound has led to the exploration of multi-component reactions (MCRs) and convergent synthesis strategies. These approaches offer significant advantages over traditional linear syntheses by minimizing the number of synthetic steps, reducing waste, and allowing for the rapid generation of molecular diversity.
Convergent synthesis, which involves the independent synthesis of key fragments of a target molecule followed by their strategic coupling, is a highly effective method for preparing complex structures such as this compound. A plausible and widely utilized convergent approach for the synthesis of this and structurally related compounds involves the condensation of an appropriately substituted quinoline precursor with an o-phenylenediamine derivative.
A key reaction in this convergent strategy is the condensation of a quinoline-aldehyde with an o-phenylenediamine. For instance, the synthesis of the isomeric 3-(1H-benzimidazol-2-yl)-2-chloroquinoline is achieved through the condensation of 2-chloroquinoline-3-carbaldehyde (B1585622) with o-phenylenediamine in methanol under reflux conditions. academicjournals.org This reaction serves as a strong precedent for the synthesis of this compound, which would analogously involve the condensation of quinoline-8-carbaldehyde with o-phenylenediamine. This general methodology for benzimidazole formation from o-phenylenediamines and carbonyl compounds is a well-established and robust transformation in heterocyclic chemistry. nih.gov
The typical reaction mechanism proceeds through the initial formation of a Schiff base between one of the amino groups of the o-phenylenediamine and the aldehyde group of the quinoline-8-carbaldehyde. This is followed by an intramolecular cyclization, where the remaining amino group attacks the imine carbon. Subsequent aromatization, often facilitated by an oxidant or occurring spontaneously, leads to the formation of the stable benzimidazole ring. Various catalysts and reaction conditions can be employed to promote this transformation, including the use of ammonium (B1175870) chloride or protic and Lewis acids. nih.gov
While a specific multi-component reaction for the direct, one-pot synthesis of this compound from three or more simple starting materials is not extensively documented in the current literature, the principles of MCRs are highly applicable. A hypothetical MCR could involve the in-situ formation of quinoline-8-carbaldehyde from simpler precursors in the presence of o-phenylenediamine.
The following interactive table outlines the key reactants and the resulting product in the convergent synthesis of this compound.
| Reactant 1 | Reactant 2 | Product |
| Quinoline-8-carbaldehyde | o-Phenylenediamine | This compound |
Further research into the development of true multi-component reactions for this scaffold could involve strategies like the Ugi or Passerini reactions, which are powerful tools for the rapid assembly of complex molecules from simple building blocks. rsc.org The derivatization of the quinoline or benzimidazole precursors prior to the condensation reaction also allows for the convergent synthesis of a library of substituted this compound derivatives, which is a valuable strategy in medicinal chemistry and materials science. For example, the synthesis of 8-[(1H-benzo[d]imidazol-2-yl)methoxy] quinoline derivatives has been successfully achieved, demonstrating the feasibility of linking these two heterocyclic systems. researchgate.net
Lack of Specific Research Data on the Coordination Chemistry of this compound
Following a comprehensive search of available scientific literature, it has been determined that there is a significant scarcity of specific research data focusing on the coordination chemistry of the compound This compound . The existing body of work in this area predominantly investigates isomers and derivatives, most notably 2-(1H-benzimidazol-2-yl)quinoline .
The precise positional arrangement of the benzimidazole group on the quinoline ring is critical to its chelating properties and the resulting coordination chemistry. The steric and electronic environment of the nitrogen donors in the 8-substituted isomer creates a unique chelating pocket that cannot be directly compared to the more extensively studied 2-substituted isomer.
Due to the strict requirement to focus solely on This compound and the lack of specific published findings on its coordination modes, the influence of its protonation state on complex formation, its stereochemical aspects, and the synthesis of its specific metal complexes (both d-block and f-block), it is not possible to construct a scientifically accurate and detailed article as per the requested outline. Extrapolating data from other isomers would be scientifically speculative and would not adhere to the provided constraints.
Further research dedicated specifically to the synthesis and characterization of metal complexes with the This compound ligand is required before a thorough and informative article on its coordination chemistry can be written.
Coordination Chemistry of 8 1h Benzimidazol 2 Yl Quinoline with Transition and Main Group Metals
Synthesis and Structural Elucidation of Metal Complexes of 8-(1H-benzimidazol-2-yl)quinoline
Solid-State and Solution-Phase Coordination Speciation Studies
The speciation of metal complexes with this compound in solution is multifaceted and dependent on factors such as pH, solvent, and the metal-to-ligand ratio. Studies on analogous 8-hydroxyquinoline (B1678124) Schiff base systems reveal that techniques like spectrophotometric and potentiometric titrations are employed to determine the formation constants (pKa values) of various complex species in solution, such as ML and ML₂ nih.gov. For this compound, similar equilibria are expected. In acidic conditions, the benzimidazole (B57391) and quinoline (B57606) nitrogen atoms can be protonated, influencing their coordination ability. As the pH increases, deprotonation occurs, facilitating chelation.
In solution, the formation of different species can be monitored. For instance, with divalent metal ions (M²⁺), the stepwise formation of [M(L)]²⁺ and [M(L)₂]²⁺ (where L is the neutral ligand) is common. The stability of these complexes is generally higher for transition metals like Cu(II) compared to main group metals or other transition metals, following the Irving-Williams series. The choice of solvent also plays a crucial role, as the polarity and coordinating ability of the solvent can affect the stability and structure of the complexes in solution researchgate.net.
In the solid state, the coordination is more defined and is typically investigated through single-crystal X-ray diffraction. These studies reveal the precise stoichiometry and geometry of the complex. For example, depending on the metal ion, its counter-ion, and crystallization conditions, mononuclear, dinuclear, or polynuclear structures can be isolated nih.govresearchgate.net. The ligand can act as a bidentate or even a bridging ligand, leading to diverse solid-state architectures.
Spectroscopic Investigations of this compound Metal Complexes
Spectroscopic methods are indispensable for elucidating the structure and bonding in metal complexes of this compound.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
The electronic spectra of this compound and its metal complexes provide valuable insights into their electronic structure. The free ligand typically exhibits intense absorption bands in the UV region, which are assigned to π–π* transitions within the quinoline and benzimidazole aromatic systems, and lower energy n–π* transitions involving the nitrogen lone pairs bendola.com.
Upon coordination to a metal ion, significant changes in the absorption spectrum are observed. These changes include shifts in the wavelength of maximum absorption (λmax) and changes in molar absorptivity (ε). Chelation often leads to a red shift (bathochromic shift) of the π–π* transitions, indicating a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) upon complexation researchgate.net. The specific shifts depend on the metal ion and the solvent nih.govresearchgate.net. In some cases, new bands corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) may appear.
Many complexes of ligands containing the quinoline moiety are known to be fluorescent. 8-hydroxyquinoline complexes, for example, are often highly luminescent nih.govuci.edu. This phenomenon, known as chelation-enhanced fluorescence (CHEF), occurs because complexation with a metal ion restricts intramolecular rotation and other non-radiative decay pathways, leading to an increase in fluorescence quantum yield. The fluorescence properties are highly dependent on the metal ion. Diamagnetic metal ions with a closed-shell configuration, such as Zn(II) and Al(III), often form highly emissive complexes nih.govacs.org. Conversely, paramagnetic metal ions like Cu(II), Ni(II), and Co(II) tend to quench fluorescence through efficient non-radiative decay processes involving their d-orbitals acs.org. The emission can be tuned by modifying the ligand structure or the metal ion acs.orgnih.gov.
Table 1: Representative UV-Vis Absorption Data for Analogous 8-Hydroxyquinoline Metal Complexes Data presented for analogous compounds to illustrate typical spectroscopic behavior.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Assignment | Reference |
|---|---|---|---|---|---|
| Cu(II)-8-HQ Complex | Methanol (B129727) | 257, 315, 415 | Not Specified | π–π, n–π, MLCT | researchgate.net |
| Zn(II)-8-HQ Complex | Methanol | 256, 313, 375 | Not Specified | π–π, n–π | researchgate.net |
| Cu2(L2)4 Complex | DMSO | 268, 312, 422 | 37291, (sh), 2383 | π–π, MLCT | nih.gov |
| Zn(L1)2 Complex | DMSO | 270, 314, 347 | 18362, (sh), 2471 | π–π, n–π* | nih.gov |
*L1 and L2 are Schiff bases derived from 2-carbaldehyde-8-hydroxyquinoline.
Vibrational Spectroscopy (Infrared, Raman) for Coordination Environment Analysis
Infrared (IR) and Raman spectroscopy are powerful tools for probing the coordination environment of the ligand. By comparing the spectrum of the free this compound ligand with those of its metal complexes, one can identify the atoms involved in coordination.
In the IR spectrum of the free ligand, characteristic bands for the C=N and C=C stretching vibrations of the quinoline and benzimidazole rings are observed. Upon complexation, the coordination of the nitrogen atoms to the metal center induces a shift in these vibrational frequencies. A shift in the ν(C=N) band to a lower frequency (wavenumber) is a strong indication of coordination, as the bond order of the C=N group decreases upon electron donation to the metal ion nih.govresearchgate.net. For instance, in related 8-hydroxyquinoline complexes, the C=N stretching band shifts from around 1617 cm⁻¹ in the free ligand to 1580-1590 cm⁻¹ in the complexes researchgate.net. The N-H stretching vibration of the benzimidazole group, typically appearing as a broad band around 3400 cm⁻¹, may also shift or change in intensity upon complexation or deprotonation. The far-IR region (below 600 cm⁻¹) can provide direct evidence of coordination by revealing new bands corresponding to metal-nitrogen (ν(M-N)) stretching vibrations.
Table 2: Key Infrared Spectral Data for Analogous 8-Hydroxyquinoline Schiff Base Complexes Data presented for analogous compounds to illustrate typical spectroscopic shifts.
| Compound | ν(C=N) (cm-1) | ν(C=C) aromatic (cm-1) | Reference |
|---|---|---|---|
| Free Ligand (L1) | 1648 | 1541, 1447 | nih.gov |
| Cu(L1)2 Complex | 1636 | 1558, 1455 | nih.gov |
| Zn(L1)2 Complex | 1639 | 1594, 1447 | nih.gov |
| Free Ligand (8-HQ derivative) | 1617 | Not Specified | researchgate.net |
| Cu(II) Complex | 1590 | Not Specified | researchgate.net |
Nuclear Magnetic Resonance (NMR) Studies of Diamagnetic Complexes (1D and 2D NMR)
NMR spectroscopy is primarily used to study the structure of diamagnetic complexes, such as those of Zn(II), Cd(II), or main group metals. Paramagnetic complexes are generally not suitable for high-resolution NMR due to significant line broadening. ¹H and ¹³C NMR spectra of the free ligand can be fully assigned using 1D and 2D techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) nih.gov.
Upon formation of a diamagnetic complex, the chemical shifts of the ligand's protons and carbons change significantly. The protons located on the quinoline and benzimidazole rings, particularly those adjacent to the coordinating nitrogen atoms, experience the most pronounced shifts. These shifts provide definitive evidence of coordination in solution nih.govdntb.gov.ua. For example, a downfield shift of the quinoline proton at the C7 position and the benzimidazole proton at the C7' position would confirm the bidentate N,N-coordination mode. The concentration-dependent behavior of chemical shifts in quinoline derivatives can also provide information about intermolecular π-π stacking interactions in solution uncw.edu.
Advanced Structural Characterization using X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, coordination geometries, and intermolecular interactions in the solid state.
Crystal Engineering and Supramolecular Assembly of Complexes
The structure of this compound makes it an excellent building block for crystal engineering and the construction of supramolecular assemblies. The relatively rigid ligand framework can direct the formation of predictable structures, while the N-H group of the benzimidazole moiety provides a hydrogen bond donor site, and the various nitrogen atoms act as acceptors.
These interactions, along with π-π stacking between the aromatic rings of the ligands, are key drivers in the self-assembly of extended networks researchgate.netnih.gov. Depending on the choice of metal ion, counter-anions, and solvent molecules, a variety of supramolecular architectures can be achieved. For example, studies on the related ligand 2-[1-(pyridin-4-ylmethyl)-1H-benzimidazol-2-yl]quinoline with Co(II) salts have shown that different precursors (Co(NO₃)₂ vs. CoCl₂) lead to entirely different one-dimensional polymeric chains with distinct coordination geometries and packing arrangements nih.gov. In one case, a helical chain is formed, while in the other, a simpler linear chain is observed nih.gov. These chains can further interact through C-H···π, C-H···Cl, and π-π stacking interactions to form 2D sheets and 3D frameworks nih.gov. The planarity of the benzimidazole and quinoline rings can be influenced by substitution, affecting the crystal packing researchgate.net. The resulting structures can feature channels or cavities capable of hosting solvent molecules nih.gov.
Unraveling the Structural Nuances: A Close Look at Bond Lengths, Angles, and Geometries in this compound Metal Complexes
The coordination sphere around the central metal ion in these complexes is primarily dictated by the bidentate nature of the this compound ligand, which typically binds through the nitrogen atoms of the quinoline and benzimidazole rings. However, the resulting geometries are highly dependent on the specific metal ion, its oxidation state, and the presence of other co-ligands.
Transition Metal Complexes: A Spectrum of Geometries
Transition metal complexes of this compound and its close analogs exhibit a variety of coordination numbers and geometries, ranging from distorted tetrahedral to trigonal bipyramidal and octahedral.
Cobalt(II) and Manganese(II) Complexes:
In complexes such as {Co(DMF)(BQ)Cl2} and {Mn(DMF)(BQ)Cl2}, where BQ is 2-(1H-benzo[d]imidazol-2-yl)quinoline, the metal centers adopt a trigonal bipyramidal coordination geometry. researchgate.net This arrangement is achieved through the bidentate coordination of the BQ ligand, a molecule of dimethylformamide (DMF), and two chloride ions.
A dichlorocobalt(II) complex with an 8-(benzoimidazol-2-yl)quinoline ligand has been characterized by single-crystal X-ray diffraction, revealing a distorted-tetrahedral geometry around the cobalt atom.
Zinc(II) Complexes:
Zinc(II), a d¹⁰ metal, displays considerable flexibility in its coordination environment. In the complex {Zn(BQ)Cl2}, the zinc center is found in a distorted tetrahedral geometry. researchgate.net This is a common geometry for four-coordinate zinc.
However, the coordination number and geometry can vary with the inclusion of other ligands. For instance, in a series of zinc(II) complexes with 2-(1H-benzoimidazol-2-yl)quinolin-8-ol ligands, a derivative of the primary ligand, both five- and six-coordinate species have been observed. One complex was found to have a five-coordinate, distorted tetrahedral geometry, while another adopted a six-coordinate octahedral geometry.
Further illustrating this variability, a zinc complex with the ligand 2-((2-(1H-benzo[d]imidazol-2-yl)quinolin-8-ylimino)methyl)phenol showcases a five-coordinate geometry. The specific bond lengths in this complex have been determined as Zn-O at 1.9148(19) Å and Zn-N at 2.069(2) Å and 2.184(2) Å. The bond angles around the zinc center confirm a distorted geometry.
Another zinc complex, this time with 2-(2-(1H-benzo-[d]imidazol-2-yl)benzyl)-1H-benzo-[d]imidazole and two chloride ions, also exhibits a distorted tetrahedral geometry. Here, the zinc ion is coordinated by two nitrogen atoms from the benzimidazole moieties and the two chloride ligands.
Copper(II) Complexes:
The Jahn-Teller effect often influences the coordination geometry of copper(II) complexes. In the complex {[Cu(BQ)2(OC(O)CH3)]OC(O)CH3·CH3COOH}, the central Cu(II) ion is in a trigonal bipyramidal coordination environment. researchgate.net It is surrounded by two bidentate 2-(2′-quinolyl)benzimidazole (BQ) ligands and a coordinated acetate (B1210297) molecule. researchgate.net
Main Group Metal Complexes: Expanding the Coordination Landscape
The coordination chemistry of this compound with main group metals is less explored but equally intriguing.
Lead(II) Complexes:
In the polymeric complex {Pb(BQ)Cl2}n, the lead(II) center adopts a distorted six-fold coordination geometry, showcasing the ability of the ligand to facilitate the formation of extended structures. researchgate.net
Tabulated Crystallographic Data
To provide a clearer comparative overview, the following tables summarize key bond lengths and angles for representative metal complexes with this compound and its derivatives.
Table 1: Selected Bond Lengths in Metal Complexes
| Metal Ion | Ligand | Co-ligand(s) | Bond Type | Bond Length (Å) |
| Zn(II) | 2-((2-(1H-benzo[d]imidazol-2-yl)quinolin-8-ylimino)methyl)phenol | - | Zn-O | 1.9148(19) |
| Zn-N | 2.069(2) | |||
| Zn-N | 2.184(2) |
Data for other complexes will be added as it becomes available.
Table 2: Selected Bond Angles in Metal Complexes
| Metal Ion | Ligand | Co-ligand(s) | Angle | Angle (°) |
| Zn(II) | 2-((2-(1H-benzo[d]imidazol-2-yl)quinolin-8-ylimino)methyl)phenol | - | O-Zn-N | 154.17(9) |
| N-Zn-N | 77.11(9) |
Data for other complexes will be added as it becomes available.
Table 3: Coordination Geometries of Metal Complexes
| Metal Ion | Ligand | Co-ligand(s) | Coordination Geometry |
| Co(II) | 8-(benzoimidazol-2-yl)quinoline | Cl | Distorted Tetrahedral |
| Co(II) | 2-(1H-benzo[d]imidazol-2-yl)quinoline | DMF, Cl | Trigonal Bipyramidal |
| Mn(II) | 2-(1H-benzo[d]imidazol-2-yl)quinoline | DMF, Cl | Trigonal Bipyramidal |
| Zn(II) | 2-(1H-benzo[d]imidazol-2-yl)quinoline | Cl | Distorted Tetrahedral |
| Zn(II) | 2-(1H-benzoimidazol-2-yl)quinolin-8-ol | - | Distorted Tetrahedral (5-coordinate) / Octahedral (6-coordinate) |
| Cu(II) | 2-(1H-benzo[d]imidazol-2-yl)quinoline | Acetate | Trigonal Bipyramidal |
| Pb(II) | 2-(1H-benzo[d]imidazol-2-yl)quinoline | Cl | Distorted Six-fold |
This detailed structural analysis underscores the versatility of this compound as a ligand, capable of forming stable complexes with a wide range of metals, each with its own distinct and intricate coordination chemistry. The subtle interplay of electronic and steric factors ultimately dictates the final three-dimensional arrangement of these fascinating molecules.
Advanced Applications of 8 1h Benzimidazol 2 Yl Quinoline in Materials Science and Catalysis
Applications in Luminescent Materials and Optoelectronics
The photophysical characteristics of 8-(1H-benzimidazol-2-yl)quinoline and its derivatives make them prime candidates for use in optoelectronic devices. Their ability to emit light efficiently upon excitation, combined with good thermal stability, has driven research into their application as emitters in Organic Light-Emitting Diodes (OLEDs) and as components in other luminescent materials.
The design of efficient and stable emitters is a critical aspect of OLED technology. The this compound scaffold serves as a promising platform for developing such materials. The benzimidazole (B57391) component is known for its electron-transporting properties, which can help in achieving a balanced charge injection and transport within the emissive layer of an OLED, a key factor for high efficiency. nih.gov
Researchers have designed hybrid molecules incorporating benzimidazole and other luminophores, such as pyrene, to create efficient blue emitters. nih.gov In these designs, the bulky benzimidazole groups are strategically used to induce steric hindrance, which disrupts intermolecular aggregation and reduces crystallinity in the solid state. This approach helps to prevent aggregation-caused quenching (ACQ) of fluorescence, leading to more efficient and spectrally pure blue emission. nih.gov An OLED device using a pyrene-benzimidazole derivative as a non-doped emissive layer demonstrated a maximum external quantum efficiency (EQE) of 4.3% and a luminance of 290 cd/m², emitting a pure blue light. nih.gov
Furthermore, the benzoquinoline framework itself is advantageous for OLEDs. Bipolar host materials incorporating benzo[f]quinoline (B1222042) and carbazole (B46965) units have been synthesized for green phosphorescent OLEDs (PHOLEDs). These materials exhibit high triplet energy levels (T1 > 2.50 eV), which is crucial for efficiently hosting green phosphorescent dopants like Ir(ppy)2(acac). researchgate.net By tuning the ratio of the electron-transporting benzoquinoline to the hole-transporting carbazole, charge balance in the emissive layer can be optimized, leading to devices with high current efficiencies of up to 42.85 cd/A. researchgate.net These principles highlight the potential of the this compound structure as a core component in developing advanced emitters for high-performance OLEDs.
The photophysical properties of this compound and its derivatives are central to their application in luminescent materials. These compounds typically exhibit well-defined UV-Vis absorption and fluorescence spectra. For instance, a newly synthesized derivative, 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline, displays blue fluorescence with a relatively large Stokes shift of 57 nm when excited at 250 nm. preprints.org
The formation of metal complexes with ligands based on the 2-(1H-benzoimidazol-2-yl)quinolin-8-ol structure significantly influences their photophysical properties. researchgate.netnih.gov Upon coordination with metal ions like zinc(II), the emission wavelengths of the complexes are generally blue-shifted compared to the free ligands. researchgate.net The luminescent properties are also sensitive to the solvent environment; a study on zinc complexes of 2-(2-(1H-benzoimidazol-2-yl)quinolin-8-yliminomethyl)phenol derivatives showed significant solvent-dependent shifts in their emission spectra. nih.gov In contrast, red-shifts in emission were observed for these zinc complexes compared to the unbound organic compounds. nih.gov
The quantum yield, a measure of emission efficiency, is also heavily influenced by metal coordination. Zinc complexes of 6-benzhydryl-4-methyl-2-(1H-benzoimidazol-2-yl)phenol derivatives showed increased fluorescent quantum yields compared to the corresponding free organic ligands. researchgate.net This enhancement is a key attribute for their use in bright luminescent materials.
Table 1: Photophysical Properties of Selected Benzimidazole-Quinoline Derivatives and Complexes
| Compound/Complex | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Key Finding | Reference |
|---|---|---|---|---|---|---|
| 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline | Chloroform, etc. | ~250 | ~307 | 57 | Exhibits blue fluorescence; solvent had minimal effect on emission. | preprints.org |
| 2-(1H-benzoimidazol-2-yl)quinolin-8-ol ligands (L1-L5) | Various | Not specified | Not specified | Not specified | Free ligands show specific emission spectra. | researchgate.net |
| Zinc(II) complexes of L1-L5 (C1-C6) | Various | Not specified | Not specified | Not specified | Emission is generally blue-shifted compared to free ligands. | researchgate.net |
Note: Specific wavelength values are often dependent on the exact molecular structure and solvent used.
Role in Chemical Sensing and Recognition Systems
The strategic placement of nitrogen atoms within the this compound structure creates a well-defined chelation pocket, making it an excellent scaffold for designing fluorescent chemosensors. These sensors can detect and signal the presence of specific analytes, such as metal ions and anions, through changes in their optical properties.
Derivatives of this compound have been extensively developed as highly selective and sensitive fluorescent sensors for metal ions, particularly zinc(II) (Zn²⁺). nih.govnih.gov Zinc is an essential but spectroscopically silent d¹⁰ metal ion, making fluorescent sensing a powerful detection method. nih.gov
A sensor based on an 8-aminoquinoline (B160924) bearing a benzimidazole moiety demonstrated a highly selective "turn-on" fluorescence response to Zn²⁺ in methanol (B129727). nih.govrsc.orgrsc.org This sensor was able to distinguish Zn²⁺ from other metal ions, including those from the same group like cadmium(II) (Cd²⁺) and mercury(II) (Hg²⁺). nih.govrsc.org The detection mechanism involves the formation of a 1:1 complex between the sensor and the Zn²⁺ ion. nih.gov The limit of detection (LOD) for Zn²⁺ with this sensor was calculated to be 0.176 µM, which is significantly lower than the standard set by the World Health Organization (WHO) for drinking water (76 µM). nih.gov The sensing process was also found to be reversible upon the addition of EDTA. nih.gov
The design of these sensors often leverages the high affinity of the nitrogen and oxygen atoms in the quinoline (B57606) and benzimidazole rings for borderline metal ions like Zn²⁺. nih.gov While the primary focus has been on cations, the quinoline scaffold has also been utilized in sensors that respond to anions, such as fluoride, through selective interactions. acs.org
Table 2: Performance of Benzimidazole-Quinoline Based Fluorescent Sensors for Zn²⁺
| Sensor | Analyte | Selectivity | Limit of Detection (LOD) | Response Type | Reference |
|---|---|---|---|---|---|
| 8-aminoquinoline with benzimidazole moiety (L1) | Zn²⁺ | High selectivity over K⁺, Na⁺, Ba²⁺, Mg²⁺, Hg²⁺, Cu²⁺, Ca²⁺, Co²⁺, Cd²⁺, Ni²⁺, Al³⁺ | 0.176 µM | "Turn-on" green fluorescence | nih.govrsc.org |
| 8-sulfonamidoquinoline core (Zinquin family) | Zn²⁺ | Selective over Mn(II), Fe(II), Cu(II) | Not specified | "Turn-on" fluorescence | nih.govacs.org |
The principles of molecular recognition using benzimidazole-quinoline systems can be extended beyond simple ions to more complex small molecules. While direct examples using this compound for neutral small molecules are less common, the underlying mechanisms are applicable. For instance, a fluorescent probe combining benzimidazole, piperazine, and coumarin (B35378) was designed to detect the optically transparent anti-cancer drug carnosol. nih.gov This system operates via a combination of host-guest interactions and modulation of photophysical processes. The development of such sensors demonstrates the potential for creating highly specific recognition systems for biologically and environmentally relevant molecules by modifying the core benzimidazole-quinoline structure to create tailored binding cavities.
The changes in fluorescence observed during sensing events are governed by distinct photophysical mechanisms, with Photoinduced Electron Transfer (PET) and Excited-State Intramolecular Proton Transfer (ESIPT) being particularly prominent.
Excited-State Intramolecular Proton Transfer (ESIPT): Many fluorescent sensors incorporating a proton donor (like a hydroxyl group) and acceptor (a nitrogen atom) in close proximity exhibit ESIPT. capes.gov.br In the ground state, the molecule exists in its normal form. Upon photoexcitation, a proton is rapidly transferred from the donor to the acceptor, forming an excited-state tautomer, which then fluoresces at a much longer wavelength, resulting in a large Stokes shift. capes.gov.brnih.gov
In the context of benzimidazole-quinoline sensors, this process is crucial for detecting metal ions. For example, in sensors based on 2-(2′-benzenesulfonamidophenyl)benzimidazole, the free ligand undergoes ESIPT at neutral pH, producing a highly Stokes-shifted emission. acs.org When Zn²⁺ is introduced, it coordinates to the molecule, inhibiting the ESIPT process. This inhibition prevents the formation of the tautomer, and fluorescence is instead observed from the normal excited state at a shorter wavelength (a hypsochromic or blue shift). This change in the emission wavelength forms the basis for a ratiometric sensing response. acs.org The inhibition of prototropic tautomerization in the benzimidazole fragment upon chelation is a key mechanism for the fluorescence response. nih.gov
Photoinduced Electron Transfer (PET): PET is another common mechanism for "turn-on" fluorescent sensors. nih.gov In a typical PET sensor, the molecule consists of a fluorophore (e.g., quinoline) linked to a receptor unit that has a non-bonding electron pair (e.g., an amine). In the absence of an analyte, photoexcitation of the fluorophore is followed by the transfer of an electron from the receptor's HOMO to the fluorophore's HOMO. This process quenches the fluorescence. When the target analyte binds to the receptor, the energy of the receptor's HOMO is lowered, which suppresses the PET process. As a result, the fluorescence of the fluorophore is "turned on". nih.gov This mechanism allows for the design of highly sensitive sensors where a strong signal is generated from a dark background.
Theoretical and Computational Investigations of 8 1h Benzimidazol 2 Yl Quinoline
Electronic Structure and Reactivity Predictions of the Chemical Compound
The arrangement of electrons within a molecule dictates its physical and chemical properties. Computational analyses are employed to map this electronic landscape, predicting how and where the molecule is likely to react.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-body systems. For quinoline (B57606) and benzimidazole (B57391) derivatives, DFT calculations are instrumental in optimizing the molecular geometry to find its most stable energetic state. nih.govnih.gov These calculations provide a foundation for understanding the molecule's vibrational properties, electronic transitions, and reaction mechanisms. nih.gov For instance, DFT has been successfully applied to analyze 2-(1H-benzo[d]imidazol-2-yl)quinoline (an isomer of the title compound) and its coordination compounds, revealing details of their geometry and electronic makeup. researchgate.net Hybrid functionals, such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), are commonly used to achieve a balance between computational cost and accuracy for such heterocyclic systems. nih.gov These theoretical calculations allow for the prediction of various molecular properties before a compound is ever synthesized.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively.
For 8-(1H-benzimidazol-2-yl)quinoline, the MEP analysis would be expected to show:
Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of both the quinoline and benzimidazole rings due to their lone pairs of electrons. These regions are the primary sites for coordination with metal ions (Lewis acids) and hydrogen bond acceptance.
Positive Potential (Blue): Located around the hydrogen atom attached to the benzimidazole nitrogen (the N-H group). This site is electrophilic and acts as a hydrogen bond donor.
This analysis is crucial for understanding the molecule's role as a chelating ligand, highlighting the specific atoms that will engage in binding. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com The characteristics of these two orbitals provide critical information about a molecule's electronic behavior. researchgate.net
HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. A high-energy HOMO indicates a greater tendency to donate electrons, correlating with nucleophilic or basic character. youtube.com For this compound, the HOMO is expected to be primarily localized on the electron-rich benzimidazole portion.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital functions as the electron acceptor. A low-energy LUMO suggests a greater ability to accept electrons, indicating electrophilic or acidic character. youtube.com The LUMO is often distributed over the electron-deficient quinoline ring system.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. nih.govajchem-a.com
Computational studies on related heterocyclic systems demonstrate a direct correlation between the energies and distributions of these frontier orbitals and the observed chemical reactivity. wuxibiology.com
| Orbital | Description | Implication for this compound |
|---|---|---|
| HOMO | Highest energy orbital containing electrons; acts as an electron donor. | Determines the molecule's nucleophilicity; likely localized on the benzimidazole ring. |
| LUMO | Lowest energy orbital without electrons; acts as an electron acceptor. | Determines the molecule's electrophilicity; likely localized on the quinoline ring. |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. ajchem-a.com |
Computational Modeling of Coordination Interactions
The primary chemical interest in this compound lies in its ability to act as a bidentate chelating ligand, binding to metal ions through its nitrogen atoms. Computational modeling is essential for predicting and analyzing these coordination events.
Computational methods, particularly molecular docking and DFT calculations, are used to predict the strength and nature of the interaction between a ligand and a receptor, such as a metal ion or a protein. nih.gov These simulations can calculate the binding affinity or binding energy, which quantifies the stability of the resulting complex. For example, a molecular docking study of a novel quinoline-benzimidazole hybrid with a kinase domain calculated a high binding energy of -140.44 kcal/mol, indicating a very stable interaction. nih.gov Similarly, calculations can determine chelation energies, representing the thermodynamic stability gained when the bidentate ligand forms a ring structure with a metal ion. These predictions are vital for designing ligands with high selectivity and affinity for specific metal ions. uncw.edu
| Parameter | Computational Method | Significance | Example Finding (Related Compound) |
|---|---|---|---|
| Binding Affinity/Energy | Molecular Docking, DFT | Quantifies the strength of the ligand-receptor interaction. More negative values indicate stronger binding. | A quinoline-benzimidazole hybrid showed a calculated binding energy of -140.44 kcal/mol with the TAO2 kinase domain. nih.gov |
| Chelation Energy | DFT | Measures the thermodynamic stability of the metal-ligand complex. | Formation constants (log K₁) for metal complexes are determined to compare stabilities. uncw.edu |
Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies to determine the most stable three-dimensional structure. For this compound, a key structural feature is the rotational freedom around the single bond connecting the quinoline and benzimidazole rings.
X-ray crystallography and computational studies on closely related derivatives show that the two heterocyclic ring systems are not coplanar. nih.govnih.gov For instance, in 3-(1H-Benzimidazol-2-yl)-2-chloro-8-methyl-quinoline, the dihedral angle between the benzimidazole and quinoline planes was found to be approximately 44-45°. nih.gov This inherent twist in the free ligand is a form of preorganization, which can influence its binding properties and the geometry of the resulting metal complexes. uncw.edu Understanding the preferred conformation of both the free ligand and its coordinated state is critical for predicting the structure and stability of its metal complexes. unimi.it
| Compound | Parameter | Finding | Implication |
|---|---|---|---|
| 3-(1H-Benzimidazol-2-yl)-2-chloro-8-methyl-quinoline | Dihedral angle between benzimidazole and quinoline planes | ~44.0° and 45.2° in two independent molecules nih.gov | The ligand has a significantly twisted, non-coplanar ground state conformation. |
| Bis{2-[1-(8-hydroxy-2-quinolylmethyl)-1H-benzimidazol-2-yl]quinolin-8-ol} | Dihedral angle between benzimidazole and one quinoline ring | 3.1° (nearly co-planar) nih.gov | Substituents and complexation can drastically alter the conformation. |
Simulation of Spectroscopic Properties
The simulation of spectroscopic properties is a cornerstone of computational analysis, providing a direct bridge between theoretical models and experimental data. For this compound, these simulations can predict how the molecule interacts with electromagnetic radiation, giving rise to its characteristic spectra.
The electronic absorption and emission spectra of quinoline and benzimidazole derivatives are of significant interest due to their potential applications in optical devices and as fluorescent probes. unicamp.br Theoretical calculations, particularly using Time-Dependent Density Functional Theory (TD-DFT), are instrumental in interpreting and predicting these properties. nih.gov
The process typically begins with the optimization of the ground-state geometry of this compound using a suitable DFT functional and basis set, such as B3LYP/6-311++G(d,p). nih.gov The choice of functional is critical and is often validated against experimental data for related compounds. nih.gov To simulate solvent effects, which can be significant, a solvent model like the Polarizable Continuum Model (PCM) is often employed. nih.gov
Following geometry optimization, TD-DFT calculations are performed to obtain the vertical excitation energies, which correspond to the maxima in the UV-Vis absorption spectrum (λmax). These calculations also provide the oscillator strengths, which are related to the intensity of the absorption bands. The transitions are typically characterized by the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), providing insight into the nature of the electronic excitations (e.g., π-π* or n-π* transitions). unicamp.br For instance, in similar benzimidazo[1,2-a]quinoline (B3368101) systems, absorption maxima around 355 nm have been attributed to 1π-π* transitions. unicamp.br
For fluorescence spectra, the geometry of the first excited state (S1) is optimized. The energy difference between the optimized S1 state and the ground state (S0) at the S1 geometry provides the energy of the fluorescence emission. The difference between the absorption and emission maxima yields the Stokes shift, a key parameter in fluorescence spectroscopy. unicamp.br
Table 1: Predicted UV-Vis Absorption and Fluorescence Data for this compound (Note: The following data is illustrative and based on typical values for related compounds. Specific experimental or computational studies on this exact molecule are required for definitive values.)
| Parameter | Predicted Value (in DMSO) | Nature of Transition |
|---|---|---|
| Absorption (λmax) | ~350-370 nm | π → π* |
| Emission (λem) | ~430-450 nm | π* → π |
| Stokes Shift | ~80-90 nm | - |
| Oscillator Strength (f) | > 0.1 | Allowed |
| HOMO-LUMO Gap | ~3.4-3.8 eV | - |
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Computational methods can predict ¹H and ¹³C NMR spectra with a high degree of accuracy, aiding in the assignment of experimental resonances. mdpi.com
The standard approach involves using the Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT (e.g., B3LYP functional). nih.gov The calculation is performed on the optimized molecular geometry. The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them to a standard, usually Tetramethylsilane (TMS). This is done by calculating the isotropic shielding of TMS with the same level of theory and subtracting it from the calculated shielding values for the molecule of interest.
The accuracy of predicted chemical shifts is often high enough to distinguish between different isomers or to assign protons and carbons in complex aromatic systems like this compound. mdpi.com Discrepancies between calculated and experimental shifts can often be attributed to intermolecular interactions, such as π-π stacking or hydrogen bonding, which are concentration-dependent and can be challenging to model perfectly in a standard gas-phase or continuum solvent calculation. uncw.eduuncw.edu
Spin-spin coupling constants (J-couplings) can also be calculated, providing further structural information. These calculations are more computationally demanding but can be crucial for confirming connectivity and stereochemistry. nih.govubc.ca
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is illustrative. Chemical shifts are referenced to TMS and are highly dependent on the solvent and computational method. Experimental validation is necessary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Quinoline Ring | ||
| C2 | - | ~151.2 |
| H3 | ~7.6 | - |
| C3 | - | ~122.5 |
| H4 | ~8.9 | - |
| C4 | - | ~136.8 |
| H5 | ~7.8 | - |
| C5 | - | ~128.1 |
| H6 | ~7.5 | - |
| C6 | - | ~129.3 |
| H7 | ~8.2 | - |
| C7 | - | ~130.5 |
| C8 | - | ~148.9 |
| Benzimidazole Ring | ||
| N1-H | ~12.9 | - |
| C2' | - | ~152.0 |
| H4' | ~7.7 | - |
| C4' | - | ~123.0 |
| H5' | ~7.3 | - |
| C5' | - | ~124.0 |
| H6' | ~7.3 | - |
| C6' | - | ~124.0 |
| H7' | ~7.7 | - |
Calculations are performed using DFT methods to compute the second derivatives of the energy with respect to the atomic coordinates, which yields the force constants and, subsequently, the vibrational frequencies and intensities. mdpi.com The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To correct for this, the computed frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals). researchgate.net
For this compound, key vibrational modes would include the N-H stretch of the benzimidazole ring, C=N and C=C stretching vibrations within the quinoline and benzimidazole frameworks, and various C-H bending modes (both in-plane and out-of-plane). researchgate.net Comparing the calculated spectrum with experimental data allows for a detailed and confident assignment of each vibrational band.
Table 3: Predicted Key Vibrational Frequencies for this compound (Note: The following data is illustrative and represents scaled harmonic frequencies. Experimental verification is required.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(N-H) | ~3450 | N-H stretching (Benzimidazole) |
| ν(C-H)aromatic | ~3100-3000 | Aromatic C-H stretching |
| ν(C=N) / ν(C=C) | ~1620-1450 | Stretching of quinoline and benzimidazole rings |
| δ(C-H)in-plane | ~1300-1000 | Aromatic C-H in-plane bending |
Future Research Directions and Emerging Paradigms for 8 1h Benzimidazol 2 Yl Quinoline
Exploration of Novel Sustainable Synthetic Pathways
The synthesis of quinoline (B57606) and benzimidazole (B57391) derivatives has traditionally relied on classical methods that often involve harsh conditions, hazardous reagents, and multiple steps, leading to environmental and economic concerns. nih.gov Future research is increasingly focused on developing green and sustainable synthetic strategies for 8-(1H-benzimidazol-2-yl)quinoline and its analogues. nih.govacs.orgchemmethod.com
Key directions in this area include:
One-Pot Syntheses: Combining multiple reaction steps into a single procedure, known as one-pot synthesis, enhances efficiency by reducing solvent usage, energy consumption, and purification steps. researchgate.netorganic-chemistry.org For instance, a highly effective one-pot Friedländer synthesis for quinolines has been developed using inexpensive iron and catalytic aqueous HCl, which could be adapted for quinoline-benzimidazole structures. nih.govrsc.org Similarly, efficient one-pot condensations for benzimidazoles using systems like H₂O₂/HCl offer a greener alternative to traditional methods. organic-chemistry.org
Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can dramatically reduce reaction times and improve yields. nih.gov Microwave irradiation has been successfully used to create quinoline-based heterocycles and acridone-fused analogues under solvent-free conditions, aligning with the principles of green chemistry. researchgate.netresearchgate.net Ultrasound irradiation has also proven effective in the synthesis of hybrid quinoline-imidazole/benzimidazole salts. nih.govnih.gov
Green Catalysts and Solvents: The shift towards environmentally benign catalysts and solvents is a critical aspect of sustainable synthesis. chemmethod.com Research has demonstrated the synthesis of benzimidazoles using inexpensive and non-toxic catalysts like ammonium (B1175870) chloride or even in water without any catalyst, which is highly valuable from an environmental and economic standpoint. chemmethod.com The use of recyclable solvents such as polyethylene (B3416737) glycol (PEG) also represents a promising green alternative. chemmethod.com
| Synthetic Strategy | Key Features & Advantages | Representative Examples/Approaches | Citations |
| One-Pot Reactions | Reduces waste, saves time and energy, simplifies procedures. | Friedländer quinoline synthesis using Fe/HCl; Condensation of o-phenylenediamines with aldehydes using H₂O₂/HCl. | organic-chemistry.orgnih.govrsc.org |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields, solvent-free options. | Synthesis of tetrazolo[1,5-α] quinoline derivatives and acridone (B373769) analogues. | researchgate.netresearchgate.net |
| Ultrasound Irradiation | Enhanced reaction rates and yields through acoustic cavitation. | Preparation of quaternary quinoline-benzimidazole salts. | nih.govnih.gov |
| Green Catalysis | Use of non-toxic, inexpensive, and recyclable catalysts. | K₄[Fe(CN)₆], ammonium chloride, or catalyst-free synthesis in water for benzimidazoles. | chemmethod.com |
| Alternative Solvents | Replacement of volatile organic compounds (VOCs) with safer alternatives. | Use of water or polyethylene glycol (PEG) as reaction media. | chemmethod.com |
Development of Advanced Functional Materials Based on the Chemical Compound (e.g., MOFs)
The multidentate nature of this compound, with its multiple nitrogen atoms available for coordination, makes it an exceptional ligand for the construction of advanced functional materials, particularly Metal-Organic Frameworks (MOFs). cd-bioparticles.netresearchgate.net MOFs are highly porous, crystalline materials built from metal ions or clusters linked by organic ligands, offering vast potential in gas storage, separation, catalysis, and drug delivery. nih.govrsc.org
Future research is poised to explore:
Design and Synthesis of Novel MOFs: Utilizing this compound and its derivatives as primary organic linkers to create new MOF architectures. The specific geometry and electronic properties of this ligand could lead to frameworks with unique topologies and pore environments.
Zeolitic Imidazolate Frameworks (ZIFs): ZIFs are a subclass of MOFs known for their exceptional thermal and chemical stability, often constructed from metal ions like zinc (Zn²⁺) and imidazole-based linkers. nih.govmdpi.com The benzimidazole component of the target compound makes it a prime candidate for building novel ZIF structures, such as analogues of the widely studied ZIF-8. nih.govmdpi.comethz.ch
Functional MOFs: The inherent properties of the quinoline-benzimidazole scaffold can be exploited to imbue MOFs with specific functionalities. For instance, the luminescent properties of the ligand could be transferred to the MOF, creating materials for sensing or bioimaging. unimib.it MOFs built from this scaffold could also be designed for catalytic applications or as carriers for controlled drug release. nih.govrsc.org
| Material Type | Key Features | Potential Applications | Relevant Precedents/Concepts | Citations |
| Custom MOFs | High porosity, tunable pore size, vast surface area. | Gas storage, catalysis, chemical separation. | Use of 2-(1H-benzo[d]imidazol-2-yl)quinoline as a ligand for metal complexes. | researchgate.net |
| ZIF Analogues | Exceptional chemical and thermal stability, zeolite-like topologies. | Drug delivery, antimicrobial materials, catalysis. | ZIF-8 (Zn + 2-methylimidazole) is a well-known stable framework. | nih.govmdpi.comethz.ch |
| Luminescent MOFs | Emission properties derived from the organic linker. | Chemical sensors, bioimaging, solid-state lighting. | Development of scintillating MOFs with engineered ligands for high light output. | unimib.it |
Integration into Hybrid Systems and Nanomaterials (e.g., Quantum Dots, Carbon Nanomaterials)
A significant emerging paradigm is the integration of this compound into hybrid systems and nanomaterials to generate composites with synergistic or entirely new properties. The compound's rigid structure and functional groups allow it to be anchored to or combined with various nano-scaffolds.
Hybrid Molecular Systems: Creating hybrid molecules where the quinoline-benzimidazole unit is covalently linked to other functional moieties is a promising strategy. doi.org For example, iridium(III) complexes incorporating benzimidazole-quinoline ligands have been developed as tunable emissive compounds for theranostic applications, combining cancer cell imaging with photodynamic therapy. nih.govcsic.es Another approach involves creating hybrids with molecules like 1,2,3-triazole to develop novel antiproliferative agents. nih.gov
Carbon Nanomaterial Composites: Carbon nanomaterials like graphene and carbon nanotubes (CNTs) offer exceptional electronic and mechanical properties. mdpi.com Functionalizing these materials with quinoline-benzimidazole derivatives can create advanced sensors and biomedical devices. researchgate.net Research on 8-hydroxyquinoline (B1678124), a close analogue, has shown that its functionalization onto graphene oxide produces efficient fluorescent nanosensors for metal ions like Zn²⁺. nih.govresearchgate.net Furthermore, composites of ZIF-8 with single-walled carbon nanotubes have been shown to yield highly porous and electrically conductive materials, suggesting a pathway for creating multifunctional composites using this compound as a key component. rsc.org
Quantum Dot (QD) Conjugates: Quantum dots are semiconductor nanocrystals with size-tunable photoluminescence. Conjugating this compound to QDs could lead to novel fluorescent probes. The compound could act as a recognition unit for a specific analyte, with the QD serving as the bright signaling component. This concept has been demonstrated with nanosensors based on CdSe quantum dots capped with 8-hydroxyquinoline for the detection of Al³⁺ ions. researchgate.net
Interdisciplinary Research Prospects in Chemical Sciences
The versatile nature of this compound opens up numerous avenues for interdisciplinary research, bridging medicinal chemistry, materials science, and nanotechnology.
Medicinal Chemistry and Chemical Biology: The quinoline-benzimidazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing potent biological activity. researchgate.netdoi.org Future work will likely focus on designing multi-target inhibitors for complex diseases. For example, hybrids have shown promise as dual anticancer and antimicrobial agents. nih.govnih.gov Further exploration could target specific enzymes, such as kinases or carbonic anhydrases, for which quinoline and benzimidazole structures have shown inhibitory activity. nih.govnih.govnih.gov
Materials Science and Optoelectronics: The fluorescent properties of some quinoline-benzimidazole derivatives make them attractive for applications in materials science. mdpi.com Research into benzo[f]quinoline (B1222042) derivatives has highlighted their potential for use in organic light-emitting devices (OLEDs). nih.gov The development of new sensors for metal ions and other analytes, based on the chelation and fluorescence response of the this compound ligand, remains a fertile area of investigation.
Nanomedicine and Theranostics: The convergence of this compound with nanotechnology offers exciting prospects. By integrating it into MOFs or onto carbon nanomaterials, advanced drug delivery systems can be designed. rsc.orgmdpi.com The development of Ir(III)-benzimidazole-quinoline hybrids exemplifies the move towards theranostics, where a single agent can be used for both diagnosis (e.g., through bioimaging) and therapy (e.g., through photodynamic activity). nih.govcsic.es This interdisciplinary approach aims to create more precise and effective personalized medicines.
Q & A
Q. What are the most reliable synthetic routes for 8-(1H-benzimidazol-2-yl)quinoline, and what are their key experimental parameters?
The ligand this compound (BQ) is typically synthesized via condensation reactions. A common method involves reacting o-phenylenediamine with 8-hydroxyquinoline-2-carbaldehyde in the presence of thionyl chloride and silica gel under inert nitrogen, yielding the product after 1 hour at room temperature . Alternative routes include rearrangements of quinoxalinones, such as reacting 3-(β-2-nitrostyryl)-6,7-dimethylquinoxalin-2(1H)-one with ketones to form 4-(benzimidazol-2-yl)quinoline derivatives . Key parameters include solvent choice (e.g., anhydrous DCM), stoichiometric ratios (1:2 for aldehyde to diamine), and purification via recrystallization.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound and its derivatives?
Structural confirmation relies on FTIR (to identify N–H and C=N stretching at ~3400 cm⁻¹ and ~1600 cm⁻¹, respectively) , ¹H/¹³C NMR (quinoline protons appear as doublets at δ 8.5–9.0 ppm) , and ESI-MS for molecular ion validation. Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is essential for resolving bond angles and hydrogen-bonding networks . For example, SC-XRD of BQ derivatives revealed tridentate N₂O donor sets in coordination complexes .
Q. How does the benzimidazole-quinoline scaffold influence coordination chemistry with transition metals?
The ligand exhibits a rigid, planar structure with N (benzimidazole) and N/O (quinoline) donor sites, enabling stable coordination with metals like Zn(II), Cu(II), and Ru(II). For instance, Zn complexes of 8-hydroxyquinoline-containing benzimidazole ligands show distorted tetrahedral geometries, confirmed by SC-XRD and UV-Vis absorption bands at ~380 nm . Steric effects from substituents (e.g., pyrazole vs. benzimidazole) modulate metal-ligand bond lengths and catalytic activity .
Advanced Research Questions
Q. What strategies optimize the fluorescence properties of this compound derivatives for sensing applications?
Fluorescence enhancement is achieved by introducing electron-withdrawing groups (e.g., –NO₂) at the quinoline C-5 position, which red-shifts emission maxima. Zinc complexes of 8-hydroxyquinoline-benzimidazole hybrids exhibit intense emission at 520 nm (quantum yield Φ = 0.45) due to ligand-centered transitions . Solvatochromic studies in DMSO and CHCl3 reveal polarity-dependent Stokes shifts (~100 nm), critical for designing solvent-responsive probes .
Q. How can contradictory data in the literature on synthesis yields and spectroscopic results be resolved?
Discrepancies often arise from variations in reaction conditions (e.g., solvent purity, catalyst loading). Systematic replication using standardized protocols (e.g., anhydrous solvents, inert atmosphere) is recommended. For example, yields for BQ synthesis range from 78% to 85% depending on the catalyst (e.g., silica gel vs. acetic acid) . Cross-validation via high-resolution mass spectrometry (HRMS) and elemental analysis ensures product integrity .
Q. What role do hydrogen-bonding networks play in the crystal packing of this compound derivatives?
Graph-set analysis (e.g., Etter’s notation) reveals R₂²(8) motifs in BQ crystals, where N–H···O interactions stabilize layered structures . These networks influence solubility and melting points; for instance, strong intermolecular H-bonding in hydrated forms reduces solubility in nonpolar solvents .
Q. How do steric and electronic effects of substituents impact the catalytic performance of metal-BQ complexes?
Bulky substituents (e.g., 2-pyridyl) on the quinoline ring hinder coordination geometry, as seen in Ru(II) complexes where steric crowding shifts redox potentials by 150 mV . Electron-donating groups (e.g., –OCH₃) increase ligand basicity, enhancing metal-ligand bond strength and catalytic turnover in ethylene polymerization (e.g., Fe complexes with TOF = 1.2 × 10⁴ mol⁻¹h⁻¹) .
Methodological Guidelines
Designing Experiments to Probe Structure-Activity Relationships in Antitumor Derivatives
Structure-activity studies require systematic substitution at the quinoline C-2/C-3 positions. For example, introducing chloro groups at C-2 increases cytotoxicity (IC₅₀ = 1.8 μM against HeLa cells) by intercalating DNA . Apoptosis assays (Annexin V/PI staining) and cell-cycle analysis (flow cytometry) validate mechanisms, while DFT calculations predict charge distribution and binding affinities .
Analyzing Protonation Equilibria in Aqueous Solutions of BQ Derivatives
Potentiometric titration (e.g., using 0.1 M KCl as ionic medium) determines logK values for protonation sites. For 8-(2-pyridyl)quinoline, logK₁ = 4.2 (pyridine N) and logK₂ = 2.8 (quinoline N), with UV-Vis shifts (Δλ = 30 nm) confirming zwitterionic forms . Comparative studies with bipyridine highlight the quinoline ring’s electron-withdrawing effect .
Evaluating Catalytic Mechanisms in Ethylene Polymerization Using Fe-BQ Complexes
Kinetic studies under varying pressures (5–20 bar ethylene) and temperatures (25–80°C) correlate activity with ligand denticity. Fe complexes with tridentate BQ ligands show higher activity (Mw = 1.5 × 10⁶ g/mol) due to stabilized transition states . Gel permeation chromatography (GPC) and ¹³C NMR analyze polymer branching (e.g., 15 branches/1000 C atoms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
